molecular formula C18H15BrN2O2 B11208197 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11208197
M. Wt: 371.2 g/mol
InChI Key: FUFMGFUKFOUHHG-UHFFFAOYSA-N
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Description

6-BROMO-N-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a bromo group, a methylphenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Amidation: The brominated quinoline is reacted with 4-methylbenzylamine to introduce the amide functionality. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amidation: EDCI, triethylamine

    Coupling: Palladium catalysts, boronic acids or esters

Major Products Formed

    Substitution: Various substituted quinoline derivatives

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interact with various biological targets makes it a valuable scaffold for drug design.

    Organic Synthesis: The compound’s reactivity and functional groups make it a useful intermediate in the synthesis of more complex molecules. It can be used to introduce quinoline moieties into larger structures.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics. It can be incorporated into materials for light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

    Pathways Involved: The compound can affect various biological pathways, including those related to cell cycle regulation, apoptosis, and DNA repair. Its ability to interfere with these pathways makes it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chromene core instead of quinoline.

    4-Bromo-N-methylbenzylamine: Contains a bromo and methylbenzyl group but lacks the quinoline and carboxamide functionalities.

Uniqueness

6-BROMO-N-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a bromo, methylphenyl, and carboxamide group. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds and enhancing its potential for various applications.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

6-bromo-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H15BrN2O2/c1-11-2-4-12(5-3-11)10-20-18(23)15-9-17(22)21-16-7-6-13(19)8-14(15)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

FUFMGFUKFOUHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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